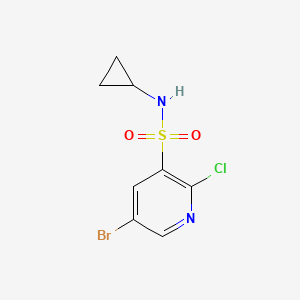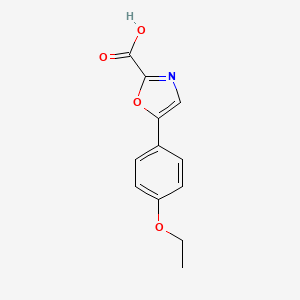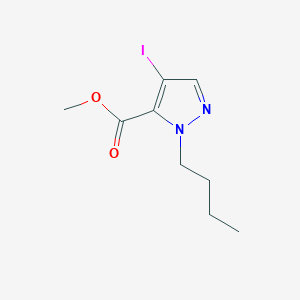
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-(2-(3-Benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidin-4-carboxylat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält einen Pyrimidinring, der mit Hydroxy-, Methoxy- und Carboxylatgruppen substituiert ist, zusammen mit einer Benzylureido-Einheit. Seine einzigartige Struktur macht es zu einem interessanten Forschungsgegenstand in Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(2-(3-Benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidin-4-carboxylat umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein üblicher Ansatz ist die Synthese des Pyrimidinkerns, gefolgt von der Einführung der Hydroxy-, Methoxy- und Carboxylatgruppen. Die Benzylureido-Einheit wird dann durch eine Reihe von nukleophilen Substitutionsreaktionen angeglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um hohe Ausbeuten und Reinheit zu erreichen. Dazu gehört die Kontrolle der Temperatur, der Lösungsmittelwahl und der Reaktionszeit. Katalysatoren und Schutzgruppen können ebenfalls verwendet werden, um die Effizienz der Synthese zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-(2-(3-Benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann unter geeigneten Bedingungen zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carboxylatgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Methoxygruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind übliche Reduktionsmittel.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung eines Ketons oder Aldehyds.
Reduktion: Bildung eines Alkohols.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(2-(3-Benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidin-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zur potenziellen biologischen Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersuchungen zu seinen potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Verfahren.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(2-(3-Benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidin-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Benzylureido-Einheit kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Pyrimidinring kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen beteiligt sein und die biologischen Wirkungen der Verbindung beeinflussen. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Einsatzkontext ab.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The benzylureido moiety may interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-(2-(3-Phenylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidin-4-carboxylat
- Methyl-2-(2-(3-Benzylamino)propan-2-yl)-5-hydroxy-6-methoxypyrimidin-4-carboxylat
Einzigartigkeit
Methyl-2-(2-(3-Benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidin-4-carboxylat ist durch das Vorhandensein der Benzylureido-Einheit einzigartig, die spezifische biologische Aktivitäten und chemische Reaktivität vermitteln kann. Seine Kombination von funktionellen Gruppen ermöglicht vielfältige chemische Modifikationen und Anwendungen, die es von ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C18H22N4O5 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
methyl 2-[2-(benzylcarbamoylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H22N4O5/c1-18(2,22-17(25)19-10-11-8-6-5-7-9-11)16-20-12(15(24)27-4)13(23)14(21-16)26-3/h5-9,23H,10H2,1-4H3,(H2,19,22,25) |
InChI-Schlüssel |
PBKKQLRNPXNPMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




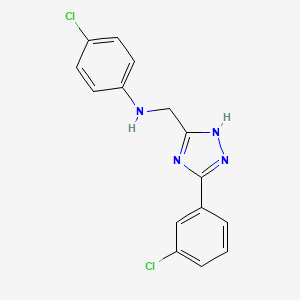
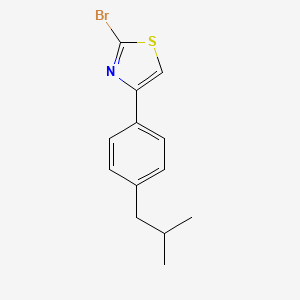
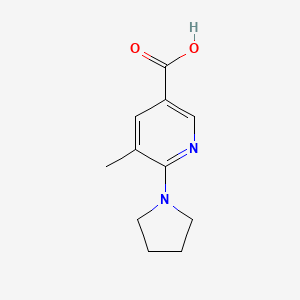
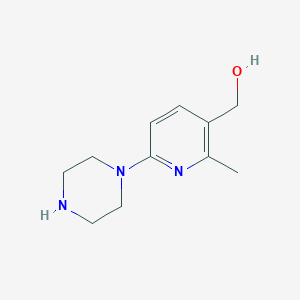
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)


